molecular formula C5H4BrFN2O2 B13472979 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid

2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid

Cat. No.: B13472979
M. Wt: 223.00 g/mol
InChI Key: MEHNVKKDIXEVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid is a chemical compound that features a pyrazole ring substituted with a bromine atom and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid typically involves the reaction of 4-bromo-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, affecting cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-2-fluoroacetic acid is unique due to the presence of both bromine and fluorine atoms in its structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C5H4BrFN2O2

Molecular Weight

223.00 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-fluoroacetic acid

InChI

InChI=1S/C5H4BrFN2O2/c6-3-1-8-9(2-3)4(7)5(10)11/h1-2,4H,(H,10,11)

InChI Key

MEHNVKKDIXEVTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(C(=O)O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.